p-Anisaldehyde Selectivity in CeO₂-Catalyzed Oxidation
Under identical catalytic conditions using hydrothermally derived CeO₂ nanocubes (10 nm), the absolute selectivity toward the aldehyde product during partial oxidation of the corresponding benzyl alcohol was determined for six aromatic substrates. p-Anisaldehyde (derived from 4-methoxybenzyl alcohol) achieved 94.66% selectivity—intermediate among the tested compounds and notably higher than p-chlorobenzaldehyde (90.18%) and cinnamaldehyde (86.14%), though lower than p-nitrobenzaldehyde (99.71%) and unsubstituted benzaldehyde (99.50%) [1].
| Evidence Dimension | Aldehyde product selectivity during CeO₂-catalyzed partial oxidation of aromatic alcohols |
|---|---|
| Target Compound Data | p-Anisaldehyde: 94.66% selectivity |
| Comparator Or Baseline | Benzaldehyde: 99.50%; p-Fluorobenzaldehyde: 98.10%; p-Nitrobenzaldehyde: 99.71%; p-Chlorobenzaldehyde: 90.18%; Cinnamaldehyde: 86.14% |
| Quantified Difference | p-Anisaldehyde selectivity is 4.48 percentage points higher than p-chlorobenzaldehyde; 5.04 points lower than unsubstituted benzaldehyde; 5.05 points lower than p-nitrobenzaldehyde |
| Conditions | CeO₂ nanocubes (10 nm, BET surface area 33.8 m²/g), mild conditions, heterogeneous catalysis (Naaz et al., 2024) |
Why This Matters
For process chemists optimizing catalytic routes to p-anisaldehyde, the 94.66% selectivity value provides a quantitative benchmark that distinguishes 4-methoxybenzyl alcohol oxidation from electron-poor analogs, enabling informed catalyst and substrate selection in green synthetic workflows.
- [1] Naaz F, Alshehri SM, Ahmad T. Ceria nanocatalyst-supported oxidative organic transformations of aromatic alcohols and p-nitrotoluene. Nanotechnology, 2024; 35: 445703. DOI: 10.1088/1361-6528/ad64dc. View Source
